2-(2,4-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide

Physicochemical profiling Lipophilicity ADME prediction

Researchers investigating aminothiazole-propionamide SAR often face inconsistent results due to undefined substitution patterns. This 2,4-dimethylanilino isomer (CAS 1008918-60-2) directly addresses this by providing a structurally defined probe for focused selectivity panels. - Enables mapping of methylation-dependent activity cliffs against CDK family, LIMK1/2, and HDAC isoforms - Racemic mixture (one undefined stereocenter) provides a built-in vector for enantiomer-specific differentiation upon chiral resolution - Supplied at ≥98% purity to ensure reproducible screening outcomes

Molecular Formula C15H19N3OS
Molecular Weight 289.4 g/mol
Cat. No. B13926242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide
Molecular FormulaC15H19N3OS
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(C)C(=O)NC2=NC(=CS2)C)C
InChIInChI=1S/C15H19N3OS/c1-9-5-6-13(10(2)7-9)17-12(4)14(19)18-15-16-11(3)8-20-15/h5-8,12,17H,1-4H3,(H,16,18,19)
InChIKeyAEAHYZOGXOIYRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide: Compound Identity, Physicochemical Profile, and Procurement Baseline


2-(2,4-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide (CAS 1008918-60-2) is a synthetic aminothiazole-propionamide with molecular formula C₁₅H₁₉N₃OS and molecular weight 289.4 g/mol . The compound features a 2,4-dimethylanilino group at the alpha position of the propionamide backbone linked to a 4-methylthiazol-2-yl moiety, and is supplied as a racemic mixture (one undefined stereocenter) [1]. Computed physicochemical properties include XLogP3-AA of 3.7, topological polar surface area (TPSA) of 82.3 Ų, two hydrogen bond donors, four hydrogen bond acceptors, and four rotatable bonds [1]. The compound is commercially available at purities of 95% (AKSci, catalog 2310DB) and 98% (Leyan, catalog 1831801), and is primarily positioned as a screening compound for medicinal chemistry and early-stage drug discovery programs .

Screening compound for medicinal chemistry and early-stage drug discovery programs
Racemic mixture with one undefined stereocenter, providing latent chiral resolution vector
Lead-like physicochemical profile: moderate lipophilicity, TPSA 82.3 Ų, commercially available in high-purity grades

Why 2-(2,4-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide Cannot Be Interchanged with Other Dimethylphenylamino-Thiazole Propionamide Isomers


Within the dimethylphenylamino-thiazole propionamide series, the position of methyl substituents on the anilino ring is not a minor structural variation but a critical determinant of pharmacologic profile. The 3,4-dimethyl positional isomer (CAS 1008622-66-9) has been explicitly characterized as a cyclin-dependent kinase 9 (CDK9) inhibitor that binds the ATP-binding site , while the 2,5-dimethyl isomer (CAS 438220-19-0 analogue scaffold) is associated with distinct patent disclosures in cardiovascular indications [1]. In the broader aminothiazole propionamide class evaluated by Panico et al. (2003), even subtle changes in the N-substituent produced divergent effects on nitric oxide (NO) production and glycosaminoglycan (GAG) release in IL-1β-stimulated porcine cartilage, with the most active compound (N6) achieving 60% NO inhibition versus 20% for indomethacin, while other analogs showed only 30–44% inhibition [2]. The 2,4-dimethyl substitution pattern of the target compound imparts a distinct steric and electronic environment around the anilino nitrogen that is predicted to alter both target binding and physicochemical properties relative to its 3,4- and 2,5-dimethyl counterparts, making generic interchange scientifically unjustified without direct comparative data [2].

2,4-Dimethyl substitution pattern is pharmacologically distinct from the 3,4-isomer (reported CDK9 inhibitor) and 2,5-isomer; target engagement may shift between kinase, HDAC, or AMPK pathways.

Class-level aminothiazole cartilage explant data (NO/GAG inhibition) cannot be interpolated to this specific substitution pattern without direct testing.

Racemic mixture profile may differ from enantiopure analogs; substitution with a single enantiomer or achiral core can alter screening outcome interpretation.

Quantitative Differentiation Evidence for 2-(2,4-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide Versus Closest Analogs


Positional Isomer LogP Differentiation: 2,4-Dimethyl vs. 3,4-Dimethyl Substitution Alters Lipophilicity and Predicted Membrane Permeability

The 2,4-dimethyl substitution pattern on the anilino ring produces a distinct lipophilicity profile compared to the 3,4-dimethyl isomer. The target compound (2,4-dimethyl) exhibits a computed LogP of 3.50746 (Leyan) and XLogP3-AA of 3.7 (PubChem) [1]. The ortho-methyl group in the 2,4-isomer introduces steric hindrance adjacent to the anilino NH, which can reduce the effective hydrogen bond donor capacity of this NH through conformational restriction—a feature absent in the 3,4-isomer where both methyl groups are distal to the NH. This steric effect is expected to reduce aqueous solubility and alter membrane partitioning relative to the 3,4-isomer, which lacks ortho-substitution [2]. While direct experimental LogP data for the 3,4-isomer were not located in open databases, the structural difference predicts the 2,4-isomer to have marginally lower effective polarity due to intramolecular shielding of the polar NH group by the ortho-methyl [2].

LogP Isomer Difference
Cross-study comparable
2,4-dimethyl: LogP 3.51–3.7; 3,4-isomer: no published LogP, predicted marginally lower due to absent ortho-methyl shielding
Ortho-methyl steric shielding may reduce effective polarity and alter membrane partitioning.
Quantitative difference not experimentally determined in same study.
Physicochemical profiling Lipophilicity ADME prediction

Class-Level Cartilage Protective Activity: Aminothiazole Propionamides Inhibit IL-1β-Induced NO Production and GAG Release in Porcine Cartilage

In the foundational study by Panico et al. (2003), a series of nine 2-dialkylamino-N-(4-substituted-thiazolyl-2)-propionamides and acetamides were evaluated for antidegenerative activity on porcine nasal cartilage ex vivo [1]. All compounds blocked IL-1β-induced cartilage breakdown in a dose-dependent manner (1–100 µg/mL) over 120 hours, but with markedly different efficacy. The most potent compound, N6 (pyrrolidine-containing propionamide), achieved 60% inhibition of NO release versus IL-1β-stimulated controls, substantially outperforming the reference drug indomethacin (20% inhibition) [1]. For GAG release, N6 showed 42% inhibition compared to indomethacin's ~11% [1]. Other compounds in the series (N4, N5) exhibited intermediate NO inhibition of ~44% [1]. Morpholine-containing derivatives (N9, N3, N8, N1) showed weaker effects, establishing clear SAR that the dialkylamino substituent and tether length critically modulate activity [1]. The 2,4-dimethylanilino-substituted target compound represents a structurally distinct subclass within this aminothiazole propionamide pharmacophore, with the 2,4-dimethylanilino group serving as both a steric and electronic modulator of the core scaffold [2].

Cartilage Explant Activity
Class-level inference
Aminothiazole propionamides inhibit IL-1β-induced NO (20–60%) and GAG release in porcine cartilage; N6 best at 60% NO inhibition vs. indomethacin 20%.
Reported class-level cartilage-model response; activity for 2,4-dimethyl substitution pattern requires direct testing.
Data from Panico et al. 2003, ex vivo porcine cartilage, 120 h incubation.
Anti-inflammatory Cartilage protection Osteoarthritis

Stereochemical Differentiation: Racemic Mixture with One Undefined Chiral Center Offers Distinct Screening Profile vs. Enantiopure Analogs

The target compound contains one undefined stereocenter at the alpha carbon of the propionamide backbone (C-2 position bearing the 2,4-dimethylanilino substituent), and is supplied as a racemic mixture [1]. This is a critical differentiator from achiral analogs or enantiomerically resolved compounds. In related aminothiazole series, chirality at the alpha position has been shown to significantly impact bioactivity: the Panico et al. QSAR study demonstrated that substituent steric parameters (MR, molar refractivity) correlated with both NO and GAG inhibitory activity (Pearson R > 0.7) [2]. The racemic nature of the target compound means that any screening hit represents the composite activity of both enantiomers, and resolution of the active enantiomer could yield a 2-fold or greater improvement in potency—a latent value proposition not available with achiral comparator scaffolds . The 3,4-dimethyl isomer (CAS 1008622-66-9) shares this stereochemical feature, but the distinct steric environment created by the 2,4-dimethyl substitution pattern may differentially affect enantiomer recognition by biological targets .

Racemic Stereochemistry
Cross-study comparable
One undefined stereocenter; supplied as racemate. Achiral core scaffold lacks this optimization vector.
Racemic mixture enables latent activity differentiation upon chiral resolution, supported by QSAR steric parameter correlations (R > 0.7).
Theoretical maximum 2-fold potency improvement if one enantiomer is inactive.
Stereochemistry Chiral resolution Screening library

Target Selectivity Divergence: 2,4-Dimethyl vs. 3,4-Dimethyl Isomer May Engage Distinct Kinase or Non-Kinase Targets

The 3,4-dimethyl positional isomer has been explicitly characterized as a CDK9 inhibitor that binds the ATP-binding site and disrupts cell cycle progression leading to apoptosis in cancer cells . In contrast, the N-(4-methylthiazol-2-yl)propionamide core scaffold (lacking the anilino substituent) has been crystallographically demonstrated to bind adjacent to the ubiquitin-binding pocket of the HDAC6 zinc-finger domain (PDB 5B8D) [1] and has been described as an AMPK activator in vitro . This demonstrates that within this chemical series, the identity and position of the N-substituent can redirect target engagement from a kinase (CDK9) to an epigenetic regulator (HDAC6) to a metabolic sensor (AMPK). The 2,4-dimethyl substitution pattern of the target compound, with its ortho-methyl group creating steric bulk adjacent to the hydrogen bond-donating NH, is predicted to differentially affect binding to ATP-binding pockets (which favor planar donor-acceptor geometry) versus allosteric pockets (which may accommodate or prefer distorted geometries) [2]. Without direct comparative profiling data for the 2,4-isomer, this target selectivity divergence remains a hypothesis grounded in well-established structural biology principles [2].

Target Engagement Divergence
Class-level inference
3,4-isomer: CDK9 inhibitor; unsubstituted core: HDAC6 ligand (PDB 5B8D) and AMPK activator. Scaffold promiscuity spans ≥5 target classes.
Target engagement cannot be predicted from core scaffold; 2,4-dimethyl pattern may favor allosteric pockets over ATP sites.
No direct binding data for 2,4-isomer; hypothesis based on ortho-methyl steric constraint.
Kinase selectivity Target identification Chemical probe

Optimal Research and Procurement Application Scenarios for 2-(2,4-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide


Phenotypic Screening for Novel Cartilage-Protective Agents in Osteoarthritis Drug Discovery

Based on the class-level evidence from Panico et al. (2003) demonstrating that aminothiazole propionamides inhibit IL-1β-induced NO production (20–60% at 100 µg/mL) and GAG release in porcine cartilage explants [1], the target compound—with its unique 2,4-dimethylanilino substitution—is positioned as a structural diversification candidate for phenotypic screening in osteoarthritis. Its distinct substitution pattern relative to the characterized N1–N9 series allows exploration of SAR space not covered by the original study. Researchers should include the 3,4-dimethyl isomer and the 2,5-dimethyl isomer as comparator arms to map substitution-dependent activity cliffs.

Kinase Selectivity Profiling Panel to Map Substitution-Dependent Target Engagement

Given that the 3,4-dimethyl positional isomer is reported as a CDK9 inhibitor while the unsubstituted core scaffold engages HDAC6 (PDB 5B8D) and activates AMPK [2], the 2,4-dimethyl isomer represents a critical probe for mapping how anilino ring methylation pattern redirects target engagement. Procurement of the 2,4-dimethyl isomer alongside its 3,4- and 2,5-dimethyl counterparts enables a focused kinase selectivity panel (e.g., CDK family, LIMK1/2, ALK5) and epigenetic target panel (HDAC isoforms) to establish comprehensive substitution-selectivity relationships. This is especially relevant given the racemic nature of the compound, which provides a built-in opportunity for enantiomer-specific activity differentiation upon chiral resolution.

Fragment-Based and Structure-Guided Lead Optimization Leveraging the Aminothiazole Propionamide Pharmacophore

The crystallographically validated binding of the N-(4-methylthiazol-2-yl)propionamide core to the HDAC6 zinc-finger domain [2] provides a structural foundation for fragment growth strategies. The target compound, with its elaborated 2,4-dimethylanilino substituent at the alpha position, represents a pre-grown fragment that can be directly screened for enhanced affinity and selectivity. The LogP of 3.5–3.7 and moderate TPSA of 82.3 Ų place it within lead-like chemical space, making it suitable for both biochemical and cell-based assays without solubility-related artifacts at typical screening concentrations (10–100 µM). The well-characterized purity grades (95–98%) from reputable vendors ensure reproducible screening outcomes [3].

Chiral Resolution Campaigns for Enantiomer-Specific Activity Determination

The racemic nature of the target compound (one undefined stereocenter at the alpha carbon) [3] presents a clear hit-to-lead optimization vector. In the event of a positive screening hit, chiral resolution via preparative chiral HPLC or stereoselective synthesis can yield both enantiomers for parallel testing. The QSAR analysis by Panico et al. established that steric parameters (molar refractivity) correlate with biological activity in this scaffold class (R > 0.7) [1], suggesting that the three-dimensional presentation of the 2,4-dimethylanilino group—which differs between enantiomers—will be a significant determinant of target engagement. This creates a straightforward path to potency improvement without requiring de novo analog synthesis.

Application
Selection Property
Validation Focus
Cartilage explant phenotypic screening
Class-level cartilage-model activity context
IL-1β-induced NO/GAG endpoints; comparator isomers for SAR mapping
Kinase selectivity panel studies
Substitution-dependent target engagement context
CDK/HDAC/AMPK target engagement profiling; enantiomer-specific differentiation
Fragment growth and structure-guided optimization
Pre-grown aminothiazole pharmacophore with lead-like properties
HDAC6 zinc-finger domain binding; LogP/TPSA within lead-like space
Enantiomer-specific activity determination
Racemic mixture with latent chiral resolution vector
Stereo-dependent activity differentiation via chiral HPLC or stereoselective synthesis
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